1-Benzyl-2-methyl-1H-indole chemical properties and structure
1-Benzyl-2-methyl-1H-indole chemical properties and structure
An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole: Properties, Synthesis, and Applications
Abstract
1-Benzyl-2-methyl-1H-indole is a key heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry and materials science. Its structure, featuring the "privileged" indole nucleus N-substituted with a benzyl group and C2-substituted with a methyl group, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and its significant applications in the field of drug discovery.
Molecular Structure and Physicochemical Properties
1-Benzyl-2-methyl-1H-indole possesses a bicyclic structure where a benzene ring is fused to a pyrrole ring. The nitrogen atom of the pyrrole ring is substituted with a benzyl group (-CH₂Ph), and carbon C2 is substituted with a methyl group (-CH₃). This substitution pattern sterically shields the nitrogen atom and influences the electronic properties of the indole ring, particularly the reactivity at the C3 position.
Chemical Structure:
Figure 1. 2D structure of 1-Benzyl-2-methyl-1H-indole.
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N | |
| Molecular Weight | 221.30 g/mol | [1] |
| CAS Number | 13134-24-4 | |
| Appearance | Typically a yellow oil or low-melting solid | [2] |
| Boiling Point | Data not consistently available; high boiling point expected | |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) |
Synthesis Methodologies
The synthesis of 1-Benzyl-2-methyl-1H-indole is most commonly and efficiently achieved via the direct N-alkylation of 2-methylindole. An alternative, more fundamental approach involves constructing the indole ring itself through the Fischer indole synthesis.
Protocol: N-Alkylation of 2-Methylindole
This method is preferred for its high yield, operational simplicity, and use of readily available starting materials. The core principle is the deprotonation of the weakly acidic N-H proton of 2-methylindole to form a potent nucleophilic indolide anion, which then undergoes an Sₙ2 reaction with benzyl bromide.
Experimental Protocol:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
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Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solvent at 0 °C with stirring.
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Causality Insight: Sodium hydride is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the indole nitrogen without competing in the subsequent alkylation. The use of a polar aprotic solvent like DMF or THF is crucial as it solvates the sodium cation, leaving a highly reactive "naked" indolide anion.
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-
Indole Addition: Slowly add a solution of 2-methylindole (1.0 equivalent) in the reaction solvent to the NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium indolide salt.
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Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
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Causality Insight: Benzyl bromide is an excellent electrophile due to the stability of the incipient benzylic carbocation in the transition state of the Sₙ2 reaction. Adding it at 0 °C helps to control the exothermicity of the reaction.
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-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-methylindole starting material is consumed.
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Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Benzyl-2-methyl-1H-indole as a pure product.[2]
Caption: Workflow for N-alkylation synthesis.
Alternative: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for forming the indole ring itself.[3] To produce a 2-methylindole core, phenylhydrazine is reacted with acetone under acidic conditions (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid).[4][5] The resulting 2-methylindole can then be N-benzylated as described above.
Mechanism Overview:
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Formation of a phenylhydrazone from phenylhydrazine and acetone.
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Tautomerization to an ene-hydrazine intermediate.
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Loss of ammonia and rearomatization to form the indole ring.[3][4]
This method is fundamental for creating substituted indoles from acyclic precursors but is less direct than N-alkylation if 2-methylindole is commercially available.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics for 1-Benzyl-2-methyl-1H-indole.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (9H): A complex multiplet region between δ 7.00-7.60 ppm corresponding to the four protons on the indole's benzene ring and the five protons of the benzyl group.
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Methylene Protons (-CH₂-): A characteristic singlet appearing around δ 5.30-5.50 ppm.[7] The singlet nature confirms its isolation from other protons. Its chemical shift is indicative of a methylene group attached to a nitrogen atom and a phenyl ring.
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Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.40 ppm, corresponding to the methyl group at the C2 position.
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-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
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Aromatic Carbons: Multiple signals expected in the δ 100-140 ppm range. Key signals include the C2 carbon (quaternary) around δ 138-140 ppm and the carbons of the benzyl group.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3030-3060 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2920-2950 cm⁻¹) from the methyl and methylene groups.
-
Aromatic C=C Stretch: Characteristic sharp peaks in the 1450-1600 cm⁻¹ region.[10]
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Absence of N-H Stretch: Critically, the spectrum will lack the sharp N-H stretching band typically seen around 3400 cm⁻¹ for the 2-methylindole precursor, confirming successful N-benzylation.[10]
-
-
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A prominent peak at m/z = 221, corresponding to the molecular weight of the compound.
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Major Fragmentation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, resulting in a stable benzyl cation at m/z = 91 (the tropylium ion), which is often the base peak. The other fragment would be the 2-methylindole radical cation at m/z = 130.
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Applications in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, and N-substitution is a common strategy to enhance pharmacological properties.[7] The 1-benzyl-2-methyl-1H-indole scaffold serves as a crucial starting point for developing agents with diverse therapeutic activities.
-
Anticancer Agents: Many derivatives synthesized from this core have shown potent anticancer activity.[11][12] Further functionalization, often at the C3 position, leads to compounds that can induce apoptosis or inhibit key signaling pathways in cancer cells.[13]
-
Antimicrobial Agents: Heterocyclic systems built upon the 1-benzyl-indole framework have demonstrated significant activity against various bacterial and fungal strains, including P. aeruginosa, B. cereus, and C. albicans.[11][12]
-
Enzyme Inhibitors: The scaffold has been used to develop potent and selective enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders.[7]
-
Kinase Inhibitors: The general structure of N-substituted indoles is prevalent in many kinase inhibitors used in oncology. The benzyl group can occupy hydrophobic pockets in the enzyme's active site, enhancing binding affinity.
Caption: Role as a scaffold in drug discovery.
Safety and Handling
1-Benzyl-2-methyl-1H-indole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. General GHS classifications for related indole compounds often include warnings for skin, eye, and respiratory irritation.[14]
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